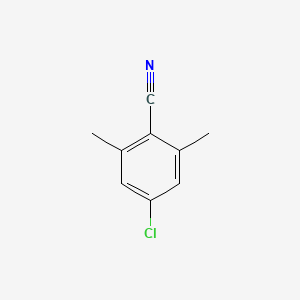

4-Chloro-2,6-dimethylbenzonitrile

Description

4-Chloro-2,6-dimethylbenzonitrile is a substituted benzonitrile derivative featuring a benzene ring with a nitrile (-CN) group at position 1, a chlorine atom at position 4, and methyl (-CH₃) groups at positions 2 and 5. This structure confers distinct electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

4-chloro-2,6-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCNAJGWLQJGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300775 | |

| Record name | 4-Chloro-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5757-67-5 | |

| Record name | 4-Chloro-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5757-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2,6-dimethylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2,6-dimethylbenzoyl chloride with an alkanesulphonyltrichlorophosphazene at elevated temperatures (150°C to 190°C). This reaction produces the desired benzonitrile compound .

Another method involves the conversion of the corresponding benzoic acid to its chloride, followed by the formation of the amide and subsequent dehydration using thionyl chloride in benzene or toluene . This process can be represented by the following reaction scheme:

- Conversion of benzoic acid to benzoyl chloride using thionyl chloride.

- Formation of the amide by reacting benzoyl chloride with ammonia.

- Dehydration of the amide to form the nitrile using thionyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are usually carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a base like potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Formation of 4-amino-2,6-dimethylbenzonitrile or 4-methoxy-2,6-dimethylbenzonitrile.

Reduction: Formation of 4-chloro-2,6-dimethylbenzylamine.

Oxidation: Formation of 4-chloro-2,6-dimethylbenzoic acid.

Scientific Research Applications

4-Chloro-2,6-dimethylbenzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrile group can form hydrogen bonds with active sites, while the chlorine and methyl groups can influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Substituted Benzonitriles

Key structural analogs of 4-chloro-2,6-dimethylbenzonitrile include halogen- and methyl-substituted benzonitriles with varying similarity scores (Table 1):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzonitrile | 57381-44-9 | 0.86 | Br at position 4; Cl at 2 and 6 |

| 4-Chloro-2,5-dimethylbenzonitrile* | 57418-97-0 | 0.92 | Cl at position 4; CH₃ at 2 and 5 |

| Unspecified benzonitrile derivative | 99835-27-5 | 0.90 | Likely positional isomerism |

Key Findings :

- Methyl Group Positioning : The 2,6-dimethyl configuration in the target compound enhances steric hindrance around the nitrile group, reducing susceptibility to hydrolysis compared to 2,5-dimethyl analogs .

- Similarity Scores : Higher scores (e.g., 0.92 for 57418-97-0) suggest closer physicochemical properties, likely due to conserved chloro and methyl substituents .

Heterocyclic Analogs: Pyridine Derivatives

4-Chloro-2,6-dimethylpyridine (CAS 3512-75-2) shares the 4-chloro and 2,6-dimethyl substitution pattern but replaces the benzene ring with a pyridine ring. Key differences include:

- Electronic Properties : The pyridine nitrogen withdraws electron density, reducing ring aromaticity and altering reactivity in electrophilic substitutions compared to benzonitrile derivatives .

- Physical Properties :

Functional Group Variations: Urea Derivatives

The urea derivative N'-(4-chloro-2,6-dimethylphenyl)-N-(3-methylbutyl)-N-[[4-(1-methylethyl)phenyl]methyl]urea (CAS 96224-60-1) shares the 4-chloro-2,6-dimethylphenyl moiety but replaces the nitrile with a urea group (-NH-CO-NH-). This substitution drastically alters polarity and hydrogen-bonding capacity, making it more suitable for biological applications (e.g., enzyme inhibition) compared to the nitrile’s role in synthetic chemistry .

Biological Activity

4-Chloro-2,6-dimethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its anticancer properties, toxicity, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈ClN

- Molecular Weight : 153.61 g/mol

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted a screening assay involving approximately sixty cancer cell lines, including those for leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

In Vitro Evaluation

The compound was tested at a concentration of 10 µM. The results indicated that this compound exhibited low levels of anticancer activity. The growth percentages of different cancer lines were as follows:

| Cell Line | Growth (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

| Average Growth | 104.68 |

These results suggest that while the compound does not significantly inhibit cancer cell growth, it may have some degree of activity against specific cancer types .

Toxicity Profile

The toxicity profile of this compound has been evaluated in various studies. According to PubChem data:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These findings indicate that while the compound may have potential therapeutic applications, care must be taken regarding its safety profile .

Pharmacological Activities

In addition to its anticancer properties, there are indications that this compound may possess other biological activities. For instance:

- Antimicrobial Activity : Some derivatives of benzonitriles have shown antimicrobial effects, which suggests that further studies could explore this aspect for this compound.

- Anti-inflammatory Properties : Certain studies have indicated that similar compounds may exhibit anti-inflammatory effects; however, specific data on this compound remains limited.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are sparse, related research on similar compounds provides insights into its potential applications:

- A study on thiopyrano[2,3-d]thiazole derivatives highlighted their diverse biological activities including anticancer properties and interactions with various biological targets .

- Research on fluorine-substituted benzonitriles indicates that modifications in the chemical structure can significantly alter biological activity and potency against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.